4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound features a unique combination of functional groups, including a sulfonamide moiety and a tetrahydrobenzo[b][1,4]oxazepin ring, which contribute to its potential biological activities. The compound is identified by the CAS number 922124-26-3 and has a molecular formula of , indicating a molecular weight of approximately 402.5 g/mol .
The synthesis of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves several key steps:
The detailed synthetic pathway can be complex and may vary based on specific laboratory conditions and available reagents .
The molecular structure of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can be described as follows:
CCCN1C(=O)C(C)(C)COc2cc(NS(=O)(=O)c3ccc(C)cc3)ccc21
, reflecting its complex arrangement of atoms and bonds .
The reactivity of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is influenced by its functional groups:
The mechanism of action for compounds like 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide often involves:
The physical and chemical properties of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide include:
These properties are crucial for understanding how the compound behaves under different conditions and its potential applications in scientific research .
The potential applications of 4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7